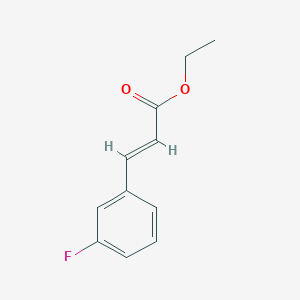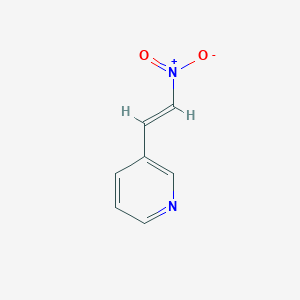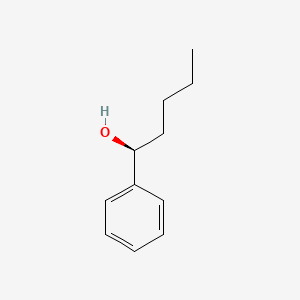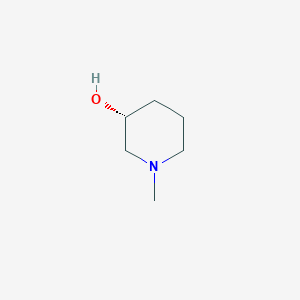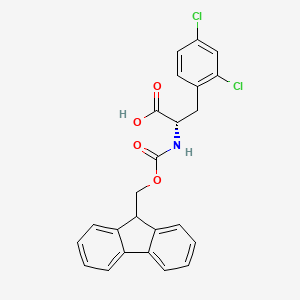
Fmoc-2,4-ジクロロ-L-フェニルアラニン
説明
Fmoc-2,4-dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of 2,4-dichloro-L-phenylalanine. This modification is commonly used in peptide synthesis to protect the amino group during the formation of peptide bonds. The compound’s molecular formula is C24H19Cl2NO4, and it has a molecular weight of 456.32 g/mol .
科学的研究の応用
ペプチド合成
Fmoc-2,4-ジクロロ-L-フェニルアラニンは、ペプチド合成の分野で広く使用されています。Fmoc基はアミノ基の一時的な保護基として働き、ペプチド鎖の段階的構築を可能にします。 この化合物は、ジクロロ置換によって、ペプチドにおける構造活性相関の研究に役立つ立体障害と電子効果を導入することができます .
ハイドロゲルの形成
研究によると、Fmoc-2,4-ジクロロ-L-フェニルアラニンなどの誘導体を含むFmoc-ジペプチドは、超分子ナノ構造に自己組織化することができます。 これらの構造はさらに、薬物送達や組織工学に潜在的な用途があるハイドロゲルの形成につながる可能性があります .
生体医用アプリケーション
Fmoc-2,4-ジクロロ-L-フェニルアラニンは、安定な構造を形成する能力があるため、生体適合性ハイドロゲルを作成するために使用できます。 これらのハイドロゲルは、細胞増殖のための足場や、制御された薬物放出のためのマトリックスなど、さまざまな生体医用アプリケーションに合わせて最適化できます .
プロテオミクス
プロテオミクスでは、Fmoc-2,4-ジクロロ-L-フェニルアラニンを使用して、ペプチドやタンパク質を修飾することができます。この修飾は、タンパク質-タンパク質相互作用、酵素反応速度論、その他の生物学的プロセスの研究に役立ちます。 また、タンパク質の同定と定量にも役立ちます .
材料科学
Fmoc-2,4-ジクロロ-L-フェニルアラニンのユニークな特性は、新しい材料の開発に適しています。 ポリマーへの組み込みは、さまざまな産業用途で役立つ、新規な特性を持つ材料につながる可能性があります .
創薬
創薬では、ペプチド配列にFmoc-2,4-ジクロロ-L-フェニルアラニンを導入すると、潜在的な治療効果を持つ新しい化合物の開発につながる可能性があります。 ジクロロ基は、これらのペプチドの生物学的活性を大幅に変える可能性があり、医薬品化学者にとって貴重なツールとなっています .
作用機序
Target of Action
Fmoc-2,4-dichloro-L-phenylalanine is primarily used in proteomics research . .
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein synthesis or modification, but this is speculative and would need to be confirmed by further studies.
Result of Action
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,4-dichloro-L-phenylalanine typically involves the following steps:
Formation of 2,4-dichlorophenyl propanol: This is achieved by reacting chlorobenzyl magnesium chloride with 2,4-dichlorophenyl sulfate.
Coupling with L-phenylalanine: The resulting 2,4-dichlorophenyl propanol is then reacted with L-phenylalanine to form the desired compound.
Industrial Production Methods: Industrial production of Fmoc-2,4-dichloro-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl ring.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further peptide coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Deprotection: Piperidine in DMF is the standard reagent for removing the Fmoc group.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection: The primary product is 2,4-dichloro-L-phenylalanine with a free amino group.
Chemistry:
Peptide Synthesis: Fmoc-2,4-dichloro-L-phenylalanine is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid.
Biology and Medicine:
Protein Engineering: The compound is used in the synthesis of peptides and proteins with specific properties for research and therapeutic purposes.
Industry:
類似化合物との比較
Fmoc-2,6-dichloro-L-phenylalanine: Similar in structure but with chlorine atoms at the 2 and 6 positions.
Fmoc-phenylalanine: Lacks chlorine atoms, making it less reactive in substitution reactions.
Uniqueness:
特性
IUPAC Name |
(2S)-3-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIMVGROPOKRNA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426596 | |
| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352351-62-3 | |
| Record name | Fmoc-2,4-dichloro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 352351-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


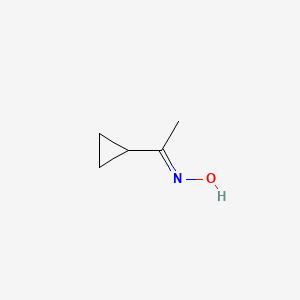
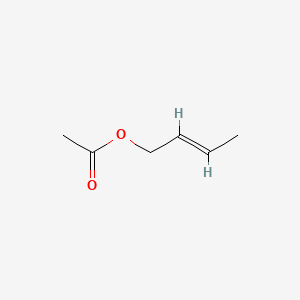
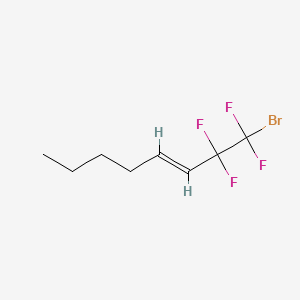
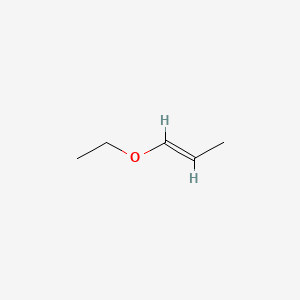
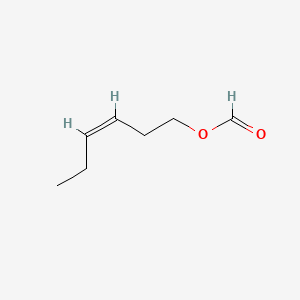
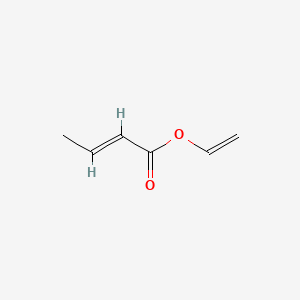
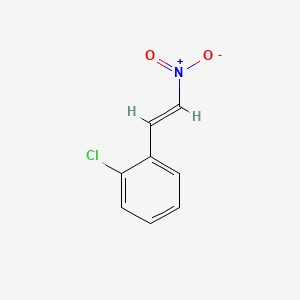
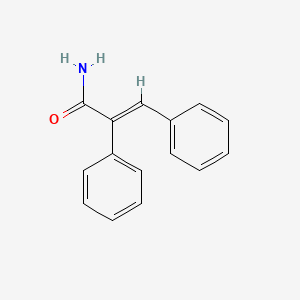
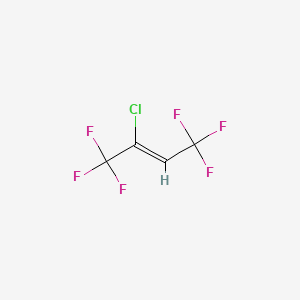
![1-{1H-pyrrolo[2,3-b]pyridin-3-ylmethyl}piperidine](/img/structure/B1310808.png)
